2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one
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Overview
Description
2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one is a heterocyclic compound that features a triazole ring fused with a cyclopentanone moiety. This compound is part of the broader class of triazoles, which are known for their versatile chemical properties and potential biological activities . The presence of the triazole ring, which contains three nitrogen atoms, makes this compound particularly interesting for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) catalysts to facilitate the formation of the triazole ring . The reaction conditions usually involve solvents like acetonitrile or dimethyl sulfoxide, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more reactive intermediates.
Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include various substituted triazoles, alcohol derivatives, and other functionalized heterocycles .
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to these targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with similar structural features but different functional groups, leading to different applications.
Uniqueness
2-(2-Methyl-2H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one is unique due to its combination of a triazole ring and a cyclopentanone moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2-methyltriazole-4-carbonyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H11N3O2/c1-12-10-5-7(11-12)9(14)6-3-2-4-8(6)13/h5-6H,2-4H2,1H3 |
InChI Key |
YAOSZAIBKVBAAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(=O)C2CCCC2=O |
Origin of Product |
United States |
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